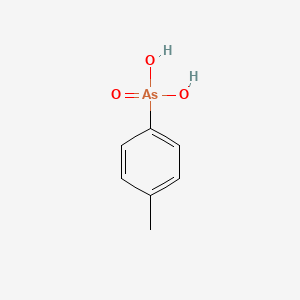

p-Toluenearsonic acid

Description

Historical Context of Arylarsonic Acid Research

The investigation into arylarsonic acids is a significant chapter in the history of medicinal chemistry. escholarship.org This field of study arguably represents one of the first instances of a modern medicinal chemistry research program, where a biologically active compound was systematically altered in structure to enhance its therapeutic properties. escholarship.org The initial impetus for this research came from the use of simple inorganic arsenate salts to treat infectious tropical diseases like trypanosomiasis at the beginning of the 20th century. escholarship.org In an effort to reduce the high toxicity of these inorganic compounds while retaining their effectiveness, researchers turned to organoarsenic compounds. escholarship.org

A pivotal compound in this early research was Atoxyl. escholarship.org Initially believed to be an arsenic acid anilide, its chemical structure was later correctly identified in 1907 as para-aminophenylarsonic acid, now commonly known as arsanilic acid. escholarship.org This structural elucidation was crucial; the confirmation of a free amine group on the aromatic ring opened the door for systematic chemical modifications. escholarship.org This breakthrough led to the development of a vast number of derivatives, as researchers explored how structural variations affected biological activity. escholarship.orgzenodo.org This systematic approach ultimately resulted in the discovery of significant therapeutic agents like the antisyphilitic drug arsphenamine (B1667614) and the antitrypanosomal drug melarsoprol. escholarship.org The synthesis of aromatic arsonic acids became a foundational aspect of creating these more complex arsenicals. zenodo.orgillinois.edu General methods for preparing arylarsonic acids, such as the Bart and Scheller reactions, were established and remain relevant. waikato.ac.nz

Significance of p-Toluenearsonic Acid in Contemporary Chemical Research

While the therapeutic use of many arsenicals has declined, this compound, a derivative of the broader arylarsonic acid class, continues to be significant in contemporary chemical research, primarily as a chemical intermediate and a specialized reagent. ontosight.ai Its structure, featuring a tolyl group attached to the arsonic acid moiety, makes it a valuable precursor for synthesizing a range of other organoarsenic compounds. ijpronline.com

One notable area of modern research involves its use in the development of potential radiopharmaceuticals. acs.org For instance, arylarsonic acids, including derivatives of this compound, serve as starting materials for the synthesis of dithioarylarsines. acs.org These compounds are being investigated for their potential to be labeled with arsenic radioisotopes, such as ⁷²As for Positron Emission Tomography (PET) and ⁷⁷As for radiotherapy. acs.org Research has demonstrated the successful synthesis of no-carrier-added (nca) [⁷⁷As]p-ethoxyphenyl-1,2-ethanedithiolatoarsine, which originates from the corresponding arylarsonic acid precursor. acs.org

Beyond medicinal chemistry, this compound has found applications in materials science and industrial processes. In the field of mineral processing, p-tolyl arsonic acid was one of the first arsenic acid-based collectors used in the flotation of fine cassiterite, the primary ore of tin. mdpi.com These collectors function by reacting with the tin on the mineral surface in a mildly acidic environment. mdpi.com It is also noted as a starting material for preparing other compounds used in rodenticide research, highlighting its role as a versatile building block in synthetic chemistry. usda.gov

Chemical and Physical Properties of this compound

The following table summarizes key chemical and physical properties of this compound.

| Property | Value |

| Chemical Formula | C₇H₉AsO₃ chemsrc.com |

| Molecular Weight | 216.07 g/mol chemsrc.com |

| Appearance | White crystalline solid ontosight.ai |

| Boiling Point | 431.1°C at 760 mmHg chemsrc.com |

| Flash Point | 228.7°C chemsrc.com |

| Synonyms | (4-methylphenyl)arsonic acid uni.lu |

| CAS Number | 3969-54-8 chemsrc.com |

Properties

IUPAC Name |

(4-methylphenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9AsO3/c1-6-2-4-7(5-3-6)8(9,10)11/h2-5H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODGOGGXLHQPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9AsO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192778 | |

| Record name | p-Toluenearsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3969-54-8 | |

| Record name | As-(4-Methylphenyl)arsonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3969-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Toluenearsonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003969548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluenearsonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluenearsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolylarsonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Toluenearsonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNG7GQH4SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of P Toluenearsonic Acid

Classical and Modern Synthetic Approaches to p-Toluenearsonic Acid

The synthesis of this compound can be achieved through established methods for the preparation of aromatic arsonic acids, primarily the Bart and Béchamp reactions. These classical routes utilize readily available starting materials and provide a foundation for accessing this organoarsenic compound.

The Bart reaction is a versatile method for the synthesis of aryl arsonic acids. It proceeds through the reaction of an aromatic diazonium salt with an alkali metal arsenite. In the case of this compound, the synthesis commences with the diazotization of p-toluidine (B81030). This is typically achieved by treating p-toluidine with sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid, at low temperatures to form the corresponding p-toluenediazonium chloride. The resulting diazonium salt is then reacted with sodium arsenite, often in the presence of a copper salt catalyst, to yield this compound.

Another significant classical method is the Béchamp reaction , which involves the direct arsenation of an aromatic amine by heating it with arsenic acid. For the preparation of this compound, this would involve heating p-toluidine with arsenic acid. The reaction proceeds through an initial formation of the p-toluidine salt of arsenic acid, which upon further heating, rearranges to form the p-aminophenylarsonic acid, followed by replacement of the amino group with a hydrogen atom, though the direct arsenation of toluene (B28343) derivatives is also a possible pathway.

Below is a table summarizing these classical synthetic approaches:

| Reaction | Starting Material | Reagents | Key Intermediate |

| Bart Reaction | p-Toluidine | 1. NaNO₂, HCl2. NaAsO₂, Cu(I/II) salt | p-Toluenediazonium chloride |

| Béchamp Reaction | p-Toluidine | Arsenic Acid (H₃AsO₄) | p-Toluidine arsenate salt |

Reactions and Derivatizations of the Arsonic Acid Moiety

The arsonic acid functional group in this compound is the primary site of its chemical reactivity, undergoing reactions such as halogenation and participating in oxidative pathways.

Halogenation Reactions and Mechanisms (e.g., Chlorination)

The arsonic acid moiety of this compound can be readily halogenated. For instance, chlorination can be achieved using various chlorinating agents. The reaction of this compound with hypochlorous acid (HOCl) leads to the formation of chlorinated products. wikipedia.orgnih.gov The extent of chlorination and the nature of the products can be influenced by reaction conditions such as the presence of light.

The mechanism of chlorination with hypochlorous acid likely involves an electrophilic attack on the arsenic atom. rsc.org In aqueous solution, hypochlorous acid exists in equilibrium with various chlorine species. rsc.orghydroinstruments.com The reaction may proceed through the formation of an intermediate where the arsenic atom is attacked by a chloronium ion or a related electrophilic chlorine species. This is followed by the elimination of a proton to yield the chlorinated arsonic acid.

The following table summarizes the products of the chlorination of this compound under different conditions:

| Chlorinating Agent | Conditions | Major Product |

| Hypochlorous Acid | Dark | Chlorinated this compound |

| Chlorine Gas | Ultraviolet Light | Chlorinated this compound |

Aldehyde Oxidation Pathways Involving Toluenearsonic Acids

While direct catalysis of aldehyde oxidation by this compound is not widely documented, related arsonic acid derivatives have been shown to participate in oxidation reactions, particularly in the presence of peroxides. Arsonated polystyrenes, for example, have been used to catalyze the Baeyer-Villiger oxidation of ketones to esters using hydrogen peroxide. preterhuman.net

This suggests a plausible pathway for the involvement of this compound in aldehyde oxidation. The reaction would likely proceed through the formation of a peroxyarsonic acid intermediate. This intermediate, formed by the reaction of this compound with an oxidizing agent like hydrogen peroxide, would then act as the active oxidant for the conversion of an aldehyde to a carboxylic acid. The proposed mechanism involves the nucleophilic attack of the aldehyde on the peroxyarsonic acid, followed by a rearrangement and subsequent release of the carboxylic acid and regeneration of the this compound.

Functionalization of the Aromatic Ring

The aromatic ring of this compound offers another avenue for chemical modification. The reactivity of the ring is influenced by the two existing substituents: the methyl group and the arsonic acid group.

The methyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org Conversely, the arsonic acid group is a deactivating, meta-directing group. minia.edu.eg The interplay of these two groups will determine the position of any further substitution on the aromatic ring. Due to the strong deactivating nature of the arsonic acid group, further electrophilic substitution on the ring can be challenging.

A more accessible functionalization of the aromatic portion of the molecule is the oxidation of the methyl side chain. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group of this compound to a carboxylic acid group. libretexts.orgcsbsju.edupressbooks.publibretexts.org This reaction would yield 4-arsonobenzoic acid. This transformation is a common reaction for alkylbenzenes and requires the presence of at least one benzylic hydrogen, which is present in the methyl group of this compound. libretexts.orgcsbsju.edu

Coordination Chemistry and Complexation Behavior of P Toluenearsonic Acid

Ligand Characteristics and Metal Ion Interactions

p-Toluenearsonic acid, an organoarsenic compound, functions as a ligand in coordination chemistry through its arsonate functional group (-AsO₃H₂). The oxygen atoms of the arsonate group act as electron-pair donors, making the molecule a Lewis base that can coordinate with a central metal ion, which acts as a Lewis acid. utexas.edu The interaction involves the formation of coordinate covalent bonds, where the bonding electrons are supplied by the ligand. utexas.edu

The nature of the metal-ligand interaction can be understood using the Hard and Soft Acids and Bases (HSAB) theory. libretexts.org This theory classifies metal ions (acids) and ligands (bases) as "hard" or "soft" based on factors like charge density and polarizability. libretexts.org Hard acids, such as Al³⁺, Ca²⁺, and Mg²⁺, are typically small, highly charged ions and tend to form more electrostatic bonds. libretexts.org Soft acids, like Ag⁺, Hg²⁺, and Pb²⁺, are larger, more polarizable ions and favor more covalent bonding. utexas.edulibretexts.org Ligands containing oxygen donor atoms, like the arsonate group, are classified as hard bases. libretexts.org Consequently, this compound is expected to form its most stable complexes with hard acid metal ions. This is exemplified by its strong interaction with tin (Sn), a key component of the mineral cassiterite. utexas.edumdpi.com

The coordination can lead to the formation of stable chelate rings, particularly in interactions with mineral surfaces. The bidentate nature of the arsonate group, where two oxygen atoms can bond with a single metal ion, contributes to the stability of the resulting complex. This chelation is entropically favored, a phenomenon known as the chelate effect. libretexts.org

Formation and Characterization of Metal-Arylarsonate Complexes

The reaction of this compound with certain metal ions leads to the formation of metal-arylarsonate complexes. A notable example is its reaction with tin (Sn), where it forms a white precipitate, indicating the creation of a stable tin-arsonate complex. mdpi.com While detailed structural elucidation of many p-toluenearsonate complexes is not widely documented, the principles of coordination chemistry suggest the formation of distinct molecular structures. researchgate.netbeilstein-journals.org

The characterization of such metal complexes typically involves a suite of analytical techniques to determine their structure, bonding, and properties. These methods include:

Spectroscopic Techniques : Infrared (IR) spectroscopy is used to identify the coordination of the arsonate group to the metal ion by observing shifts in the stretching frequencies of the As-O bonds. sysrevpharm.org

X-ray Crystallography : Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles between the metal center and the ligand. researchgate.netnih.gov

Mössbauer Spectroscopy : For specific isotopes like ¹¹⁹Sn, Mössbauer spectroscopy can provide valuable information on the chemical environment and oxidation state of the metal atom within the complex. researchgate.net

The resulting complexes can range from simple mononuclear species, where one metal ion is coordinated to one or more ligand molecules, to more complex polynuclear or polymeric structures. nih.gov The final structure is influenced by factors such as the metal-to-ligand ratio, the coordination geometry preferred by the metal ion, and the reaction conditions. nih.gov

Biological Interactions and Toxicological Mechanisms of Arylarsonic Acid Compounds

The biological effects of arylarsonic acids, including p-Toluenearsonic acid, are a function of the arsenic atom's ability to interact with biological molecules, thereby disrupting normal cellular processes. The toxicity and mechanism of action are influenced by the chemical form of arsenic, its oxidation state, and the organic substituents attached to it.

Theoretical and Computational Investigations on Arylarsonic Acid Systems

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional geometry and electronic landscape of arylarsonic acids. Methodologies like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to perform geometry optimizations, which find the lowest energy arrangement of atoms in the molecule. mdpi.comgoogle.comcnr.it The choice of the exchange-correlation functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for the accuracy of these calculations. mdpi.comnih.gov

These studies yield precise information on bond lengths, bond angles, and dihedral angles. While specific optimized geometric parameters for p-toluenearsonic acid are not extensively published, the table below provides illustrative data for the structural parameters typical for this class of compounds, derived from computational models.

| Structural Parameter | Bond/Angle | Typical Calculated Value (Å or °) | Description |

|---|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 | Represents the delocalized bonds within the benzene (B151609) ring. |

| Bond Length | C-As | ~1.95 | The covalent bond connecting the aryl group to the arsenic atom. |

| Bond Length | As=O | ~1.67 | The double bond between arsenic and the oxo oxygen. |

| Bond Length | As-OH | ~1.75 | The single bonds between arsenic and the hydroxyl oxygens. |

| Bond Angle | C-As-O | ~109 - 112 | Defines the tetrahedral-like geometry around the arsenic center. |

| Bond Angle | O-As-O | ~107 - 110 | The angle between the various oxygen atoms bonded to arsenic. |

Beyond molecular geometry, computational studies illuminate the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. nih.govlibretexts.org For this compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often associated with the arsonic acid group. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. nih.gov Furthermore, population analysis methods can calculate the partial atomic charges on each atom, revealing the electrostatic potential and identifying the nucleophilic and electrophilic sites within the molecule. huntresearchgroup.org.uk

Computational Modeling of Reactivity and Interaction Mechanisms

Computational modeling is extensively used to predict the chemical behavior of arylarsonic acids, including their acidity and their interactions with other substances.

Modeling Reactivity: A key aspect of reactivity for an arsonic acid is its acidity, quantified by its pKa value. DFT calculations have proven effective in predicting the relative pKa values of substituted arylarsonic acids in aqueous solutions. ysxbcn.comicm.edu.pl These calculations often use a thermodynamic cycle in conjunction with a continuum solvation model (like the Polarizable Continuum Model, PCM) to account for the solvent's effect. ysxbcn.comrsc.org

Studies have shown that the type of substituent on the aromatic ring significantly influences the acid's strength. Electron-withdrawing groups lower the pKa, making the acid stronger, while electron-releasing groups increase the pKa, making it weaker. ysxbcn.comicm.edu.pl The para-methyl group in this compound is electron-donating, thus it is expected to be a slightly weaker acid (have a higher pKa) than unsubstituted phenylarsonic acid.

Modeling Interaction Mechanisms: this compound has been recognized for its use as a collector in the flotation of minerals, particularly cassiterite (SnO₂). mdpi.comysxbcn.com Computational modeling, primarily using DFT, is a powerful tool for investigating the interaction mechanism between the collector molecule and the mineral surface. nih.govmdpi.com

The modeling approach typically involves:

Constructing a Model of the Mineral Surface: A slab model representing a specific crystallographic plane of the mineral (e.g., cassiterite (110) surface) is created. mdpi.com

Modeling the Collector: The geometry of the this compound molecule (often in its deprotonated, anionic form) is optimized.

Simulating Adsorption: The collector molecule is placed on the mineral surface, and the geometry of the entire system is optimized to find the most stable adsorption configuration. The adsorption energy is then calculated to determine the strength of the interaction. nih.gov

These computational studies have revealed that the adsorption mechanism is a form of chemisorption. mdpi.com The arsonic acid group forms direct chemical bonds with the metal atoms on the mineral surface. For this compound on cassiterite, this involves the formation of Sn-O-As bonds. Analysis of the electronic structure of the adsorbed system, such as the density of states (DOS) and Mulliken charge populations, can further characterize this bond, showing the orbital contributions (e.g., from O 2p and Sn 5s/5p orbitals) and the extent of charge transfer between the molecule and the surface. mdpi.com

Q & A

Q. What are the key considerations for optimizing the synthesis of p-TSA in laboratory settings?

To optimize p-TSA synthesis, researchers should systematically vary reaction parameters such as temperature, reaction time, and catalyst concentration. For example, orthogonal experimental designs (e.g., L9 orthogonal arrays) can evaluate interactions between variables like reaction temperature (80–120°C), molar ratios of precursors (e.g., stearic acid to diethylenetriamine at 1.8:1), and catalyst loading (p-TSA itself or others) . Kinetic studies using HPLC or titration methods can track conversion efficiency. Ensure purity by recrystallization from acetic acid or ethanol .

Q. How should p-TSA be safely handled in laboratory experiments to mitigate health risks?

p-TSA is corrosive and requires strict safety protocols:

- Use acid-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Work under fume hoods to avoid inhalation of toxic fumes .

- Store in airtight containers away from incompatible materials (strong oxidizers, alkalis) at temperatures below 25°C .

- Neutralize spills with sodium bicarbonate before disposal .

Q. What analytical methods are recommended for quantifying p-TSA purity and stability?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and mobile phases containing acetonitrile/water mixtures. Compare retention times against certified reference standards .

- Titration : Acid-base titration with 0.1 N NaOH and phenolphthalein indicator to determine active sulfonic acid content .

- Thermal Analysis : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>180°C) and hydrate stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported p-TSA acidity values (e.g., pKa discrepancies in water vs. acetonitrile)?

p-TSA’s apparent pKa varies with solvent polarity:

- In water, pKa ≈ −2.8 due to strong solvation effects, while in acetonitrile, pKa ≈ 8.5 due to reduced dielectric stabilization .

- Methodological consistency is critical: Use potentiometric titrations with ion-selective electrodes in non-aqueous solvents, and validate results against computational models (e.g., COSMO-RS for solvation energy predictions) .

Q. What experimental designs are effective for studying p-TSA’s catalytic role in esterification or hydrolysis reactions?

- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to track protonation states and intermediate formation .

- Design of Experiments (DoE) : Apply factorial designs to isolate effects of p-TSA concentration (0.5–5 mol%), temperature, and substrate structure on reaction yields .

- Mechanistic Probes : Use deuterated solvents (D2O, CD3CN) to distinguish acid-catalyzed vs. nucleophilic pathways in hydrolysis reactions .

Q. How can decomposition pathways of p-TSA under thermal or hydrolytic conditions be characterized?

- Thermal Decomposition : Conduct TGA-DSC coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., SO2, toluene) above 180°C .

- Hydrolysis Studies : React p-TSA with H2O/H2SO4 at elevated temperatures (80–100°C) and analyze products via LC-MS for toluene and sulfate ions .

Q. What strategies address conflicting data in p-TSA’s environmental impact assessments (e.g., biodegradability vs. persistence)?

- Microcosm Studies : Incubate p-TSA with soil/water samples under controlled aerobic/anaerobic conditions, and quantify degradation via ion chromatography for sulfate release .

- Toxicity Assays : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity, correlating results with OECD guidelines for chemical safety .

Q. How does p-TSA’s molecular structure influence its efficacy as a catalyst in asymmetric synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.